N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide side chain and a 2,4-dimethoxyphenyl substituent. The thienopyrimidine core is a bicyclic heteroaromatic system fused with thiophene and pyrimidine rings, which is known for its pharmacological relevance in kinase inhibition, antimicrobial activity, and anticancer applications . The sulfanyl (-S-) bridge connects the core to an acetamide group, while the 2,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups that may enhance solubility and modulate target binding . This compound belongs to a broader class of sulfur-linked acetamide derivatives, which are frequently synthesized via nucleophilic substitution or coupling reactions under basic conditions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-6-4-5-7-18(14)26-22(28)21-17(10-11-31-21)25-23(26)32-13-20(27)24-16-9-8-15(29-2)12-19(16)30-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPWBFLTSOPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C24H23N3O4S2
- Molecular Weight : 481.6 g/mol
- CAS Number : 1040648-94-9
Research indicates that this compound exhibits biological activities primarily through the inhibition of specific enzymes and modulation of signaling pathways. Key mechanisms include:
- Inhibition of Phosphodiesterases : The compound may interact with cGMP-specific phosphodiesterases (PDEs), which are crucial in regulating intracellular cyclic nucleotide levels. This interaction can influence various signaling pathways related to vascular function and cellular proliferation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidine compounds show significant antimicrobial properties. The presence of the thienopyrimidine moiety is believed to enhance this activity by disrupting bacterial cell wall synthesis .
- Cytotoxic Effects : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives, including this compound. Results indicated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .
- Cytotoxicity Assessment : In vitro studies showed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Research Findings
Substituent Electronic Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce binding affinity to hydrophobic enzyme pockets. Conversely, electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity but decrease bioavailability .
Biological Activity Trends: Thieno[3,2-d]pyrimidin-4-one derivatives with chloro or trifluoromethyl substituents (e.g., ) show potent kinase inhibition, while methoxy-substituted analogs (e.g., ) are explored for antiproliferative activity.
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution (e.g., coupling chloroacetamide intermediates with thiol-containing cores under basic conditions) .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (~483.5 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability .
- Polar Surface Area (PSA) : The sulfanyl and acetamide groups contribute to a moderate PSA (~100 Ų), balancing membrane permeability and solubility.
- Metabolic Stability : Halogenated analogs (e.g., ) resist CYP450-mediated oxidation, whereas methoxy groups may undergo demethylation .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical approach involves activating carboxylic acid derivatives (e.g., thieno[3,2-d]pyrimidin-4-one intermediates) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by reaction with the appropriate amine (e.g., 2,4-dimethoxyaniline). Triethylamine is often used to maintain a basic environment, and purification is achieved via recrystallization from mixed solvents (e.g., dichloromethane/ethyl acetate). Reaction temperatures near 273 K improve selectivity, and yields up to 80% have been reported for analogous compounds .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- 1H NMR : Key signals include aromatic protons (δ 7.28–7.82 ppm for phenyl groups), methoxy protons (δ ~3.8–4.1 ppm), and amide NH (δ ~10–12 ppm, broad singlet) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 344.21 for a related compound) .
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 65.2° between aromatic rings), and hydrogen-bonding networks (N–H⋯O) critical for crystal packing .
- Elemental analysis : Validates purity (e.g., C, N, S content within 0.1% of theoretical values) .
Q. What solvents and formulation strategies are recommended for solubility challenges?
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (<5% v/v in final buffer) to avoid precipitation. Co-solvents like PEG-400 or cyclodextrin inclusion complexes may enhance solubility .
Q. How is purity assessed, and what chromatographic methods are effective?
Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). For analogs, reversed-phase HPLC with a 0.1% TFA modifier improves peak resolution .
Advanced Research Questions
Q. How can computational modeling predict binding affinities and biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and QSAR models analyze interactions with kinase domains or GPCRs. Focus on the thieno-pyrimidine core’s electron-deficient sulfur and carbonyl groups, which often bind ATP pockets. MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Perform comparative bioassays under standardized conditions (e.g., IC50 determinations with controls for enzyme lot variability).
- Analyze structural variations : Substituents on the 2-methylphenyl group (e.g., electron-withdrawing vs. donating) significantly alter activity. For example, chloro substituents enhance kinase inhibition, while methoxy groups reduce cytotoxicity .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How do crystal packing and intermolecular interactions influence stability?
X-ray structures reveal N–H⋯O hydrogen bonds forming infinite chains along the a-axis, while weak C–H⋯π interactions stabilize layered packing. Polymorphism studies (DSC/XRD) identify metastable forms, with annealing at 373 K favoring thermodynamically stable polymorphs .
Q. What synthetic modifications optimize the thieno-pyrimidine core for structure-activity relationship (SAR) studies?
- Sulfur substitution : Replace the sulfanyl group with sulfone or phosphonate moieties to modulate electron density and steric bulk .
- Ring expansion : Substitute the 2-methylphenyl group with bulkier bicyclic systems (e.g., cyclohepta[4,5]thieno derivatives) to enhance hydrophobic interactions .
- Amide bioisosteres : Replace the acetamide linker with urea or thiourea to improve metabolic stability .
Q. How can reaction yields be improved for large-scale synthesis?
Q. What stability-indicating assays are critical for long-term storage?
Conduct forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic (pH 1–13) conditions. Monitor degradation via UPLC-PDA, identifying major degradation products (e.g., hydrolyzed amide bonds). Store lyophilized samples at –20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
